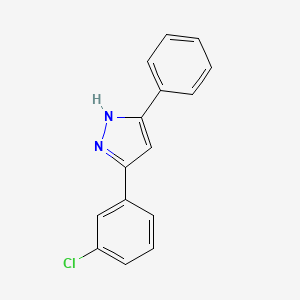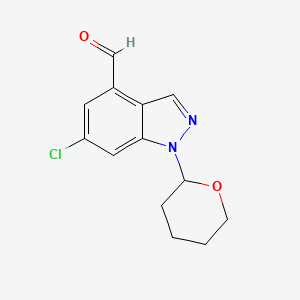
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde is a chemical compound with the molecular formula C13H13ClN2O2. It is characterized by the presence of a chloro group, a tetrahydropyran ring, and an indazole moiety, making it a compound of interest in various chemical and pharmaceutical research fields .
Vorbereitungsmethoden
The synthesis of 6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde can be compared with other similar compounds, such as:
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde.
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-nitrile: Features a nitrile group in place of the aldehyde.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C13H13ClN2O2 |
|---|---|
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
6-chloro-1-(oxan-2-yl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c14-10-5-9(8-17)11-7-15-16(12(11)6-10)13-3-1-2-4-18-13/h5-8,13H,1-4H2 |
InChI-Schlüssel |
BQCDOPHRMAUSKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=CC(=CC(=C3C=N2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


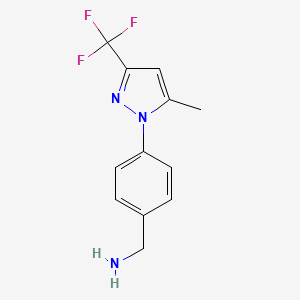
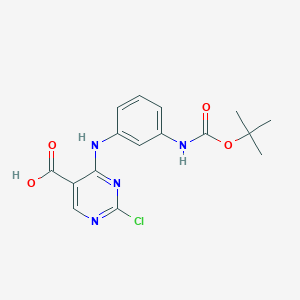
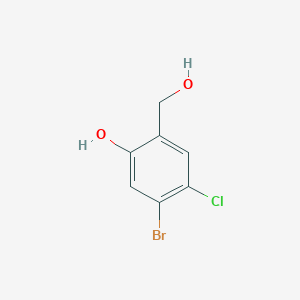
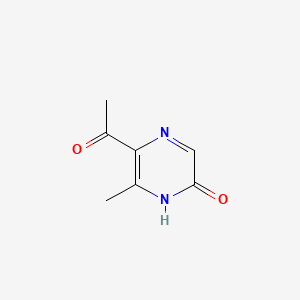
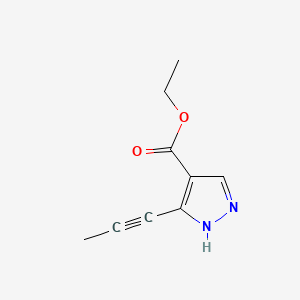
![4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13913069.png)
![3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13913074.png)
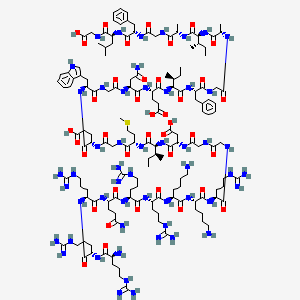
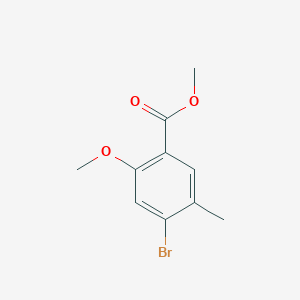
![[2-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13913096.png)
![Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride](/img/structure/B13913100.png)
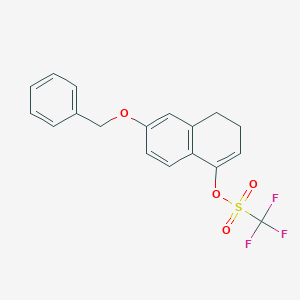
![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)
